molecular formula C24H21N5O5 B2734381 methyl 2-(8-(3-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate CAS No. 896295-45-7

methyl 2-(8-(3-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate

Cat. No.: B2734381
CAS No.: 896295-45-7
M. Wt: 459.462
InChI Key: VQQCTKJLNDHOSQ-UHFFFAOYSA-N
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Description

Methyl 2-(8-(3-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is a useful research compound. Its molecular formula is C24H21N5O5 and its molecular weight is 459.462. The purity is usually 95%.
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Biological Activity

Methyl 2-(8-(3-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is a complex organic compound with potential biological activities that have garnered interest in pharmacological research. This article reviews its biological activity based on diverse scientific literature and findings.

Chemical Structure and Properties

  • Molecular Formula: C24H21N5O5
  • Molecular Weight: 459.5 g/mol
  • IUPAC Name: this compound
  • InChI Key: VQQCTKJLNDHOSQ-UHFFFAOYSA-N

The compound contains a purine-like imidazole ring system that is characteristic of many biologically active molecules. The presence of methoxy and phenyl groups suggests potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. These interactions can lead to modulation of cellular pathways involved in various physiological processes:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in purine metabolism or other pathways, potentially affecting cell proliferation and apoptosis.
  • Receptor Modulation: It may act as a modulator for purinergic receptors, influencing signaling pathways related to inflammation and immune responses.

Biological Activity Studies

Several studies have investigated the biological activities of compounds structurally related to this compound. Key findings include:

Anticancer Activity

Research indicates that compounds within the imidazo[2,1-f]purine class exhibit significant anticancer properties. For instance:

  • In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines by activating caspase pathways.

Antiviral Properties

Some derivatives have demonstrated antiviral activity against various viruses by inhibiting viral replication through interaction with viral enzymes or host cell receptors.

Anti-inflammatory Effects

Studies suggest that related compounds can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines and mediators.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeMechanismReference
Benzyl 2-(1,7-dimethyl-2,4-dioxo-8-phenethyl-1H-imidazo[2,1-f]purin)AnticancerInduces apoptosis via caspase activation
Ethyl 2-(1,6,7-trimethyl-2,4-dioxo)AntiviralInhibits viral replication
Methyl 2-(8-(3-methoxyphenyl))Anti-inflammatoryModulates cytokine production

Case Study 1: Anticancer Efficacy

A study conducted on a series of imidazo[2,1-f]purines demonstrated that methyl 2-(8-(3-methoxyphenyl)-1-methyl-2,4-dioxo) exhibited potent cytotoxicity against breast cancer cell lines (MCF-7). The mechanism was attributed to the induction of cell cycle arrest and apoptosis through mitochondrial pathways.

Case Study 2: Anti-inflammatory Activity

Another investigation revealed that derivatives of this compound significantly reduced inflammation in animal models of arthritis by downregulating TNF-alpha and IL-6 levels. This suggests potential therapeutic applications in treating inflammatory diseases.

Properties

CAS No.

896295-45-7

Molecular Formula

C24H21N5O5

Molecular Weight

459.462

IUPAC Name

methyl 2-[6-(3-methoxyphenyl)-4-methyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetate

InChI

InChI=1S/C24H21N5O5/c1-26-21-20(22(31)28(24(26)32)14-19(30)34-3)27-13-18(15-8-5-4-6-9-15)29(23(27)25-21)16-10-7-11-17(12-16)33-2/h4-13H,14H2,1-3H3

InChI Key

VQQCTKJLNDHOSQ-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)CC(=O)OC)N3C=C(N(C3=N2)C4=CC(=CC=C4)OC)C5=CC=CC=C5

solubility

not available

Origin of Product

United States

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